1,2,4-Oxadiazole-3,5-dicarboxylic acid
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Overview
Description
1,2,4-Oxadiazole-3,5-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of carboxylic acid groups at the 3 and 5 positions of the oxadiazole ring enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be synthesized through several methods:
Two-Stage Protocol: This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases.
One-Pot Synthesis: This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases.
Oxidative Cyclizations: These reactions involve the oxidative cyclization of amidoximes and have found modest application in drug design.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
1,2,4-Oxadiazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Common reagents used in these reactions include inorganic bases, organic solvents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Oxadiazole-3,5-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. The specific pathways and targets depend on the derivative and its intended application .
Comparison with Similar Compounds
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: This isomer is more stable and commonly used in medicinal chemistry.
1,2,3-Oxadiazole: This isomer is less stable and less commonly used due to its instability.
1,2,5-Oxadiazole: This isomer is also less stable and less frequently used.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and potential for forming various derivatives.
Biological Activity
1,2,4-Oxadiazole derivatives, particularly 1,2,4-oxadiazole-3,5-dicarboxylic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is a five-membered heterocyclic structure that incorporates two nitrogen atoms and one oxygen atom within its ring system. The unique electronic properties and structural characteristics of oxadiazoles contribute to their potential as therapeutic agents.
Biological Activities
The biological activities of 1,2,4-oxadiazole derivatives are extensive and include:
- Anticancer Activity : Numerous studies have demonstrated the anticancer potential of 1,2,4-oxadiazole derivatives. For example, compounds have shown significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer cells (MCF-7) with IC50 values ranging from nanomolar to micromolar concentrations .
- Antimicrobial Properties : These derivatives exhibit antibacterial and antifungal activities. They have been tested against a range of pathogens including Staphylococcus aureus and Candida albicans, showing promising results that suggest their potential as antimicrobial agents .
- Anti-inflammatory Effects : Several 1,2,4-oxadiazoles have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Antiviral Activity : Some derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms. This includes activity against HIV integrase and other viral targets .
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-oxadiazole derivatives is heavily influenced by their chemical structure. The position of substituents on the oxadiazole ring plays a critical role in determining their potency and selectivity.
Key Findings:
- Substitution Patterns : Compounds with substitutions at the 3 and 5 positions generally exhibit enhanced biological activity compared to mono-substituted analogs. For instance, 3,5-disubstituted oxadiazoles have shown greater potency against cancer cell lines .
- Functional Groups : The presence of electron-withdrawing groups at specific positions can enhance the reactivity and biological efficacy of the oxadiazole ring .
Case Studies
Several case studies illustrate the effectiveness of 1,2,4-oxadiazole derivatives:
- Cytotoxicity Against Cancer Cell Lines :
- Antibacterial Activity :
Data Tables
Biological Activity | Example Compounds | IC50 Values (µM) | Target Cell Lines |
---|---|---|---|
Anticancer | 3-Aryl-5-pentyl | 0.67 | PC-3 |
Antimicrobial | Various | <10 | S. aureus |
Anti-inflammatory | Substituted variants | Variable | In vitro models |
Properties
CAS No. |
371214-75-4 |
---|---|
Molecular Formula |
C4H2N2O5 |
Molecular Weight |
158.07 g/mol |
IUPAC Name |
1,2,4-oxadiazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C4H2N2O5/c7-3(8)1-5-2(4(9)10)11-6-1/h(H,7,8)(H,9,10) |
InChI Key |
WGJLPJDOFRKIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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